Cintirorgon

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cintirorgon has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the function of RORγ and its role in various chemical pathways.

Biology: Investigated for its effects on immune cell differentiation and function, particularly in the context of T-cell activation.

Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including non-small cell lung cancer, head and neck cancer, and ovarian cancer.

Industry: Utilized in the development of new immuno-oncology drugs and as a reference compound in pharmacokinetic and pharmacodynamic studies

Mécanisme D'action

Target of Action

Cintirorgon, also known as LYC-55716, is a first-in-class, oral, small-molecule investigational agent that selectively activates the transcription factor retinoic acid receptor–related orphan receptor γ (RORγ) . RORγ regulates type 17 effector T-cell differentiation and function and is key to immune cell regulation .

Mode of Action

This compound interacts with its primary target, RORγ, to modulate immune cell gene expression. This interaction increases effector T-cell activity and decreases immune suppression . By acting on a transcription factor, RORγ agonists like this compound integrate multiple antitumor mechanisms into a single therapeutic .

Biochemical Pathways

The activation of RORγ by this compound affects the differentiation and function of type 17 effector T-cells . This modulation of immune cell gene expression leads to an increase in effector T-cell activity and a decrease in immune suppression

Pharmacokinetics

It is known that patients received 28-day treatment cycles of oral this compound, and the dose and dosing regimen were determined according to the pharmacokinetic profile and safety .

Result of Action

The activation of RORγ by this compound leads to an increase in effector T-cell activity and a decrease in immune suppression . This results in preliminary evidence of antitumor activity, as seen in a phase 1 study where some patients had confirmed partial responses and others had disease stabilization for 2 to 12 months .

Action Environment

It is known that this compound is administered orally, suggesting that factors such as gastrointestinal ph and the presence of food might influence its absorption and bioavailability .

Analyse Biochimique

Biochemical Properties

Cintirorgon plays a significant role in biochemical reactions as a RORγ agonist . It interacts with the RORγ, a transcription factor that regulates type 17 effector T-cell differentiation and function . By modulating immune cell gene expression, this compound increases effector T-cell activity and decreases immune suppression .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by modulating immune cell gene expression to increase effector T-cell activity and decrease immune suppression . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively activating the transcription factor RORγ . This activation leads to the modulation of immune cell gene expression, thereby increasing effector T-cell activity and decreasing immune suppression .

Temporal Effects in Laboratory Settings

It has been successfully applied for quantification in mouse plasma and tissue homogenates using LC-MS/MS, indicating its stability for biochemical analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In a phase 1 study, no dose-limiting toxicities occurred among the patients who received this compound . More detailed studies on threshold effects and potential toxic or adverse effects at high doses are needed.

Metabolic Pathways

As a RORγ agonist, it is likely to be involved in pathways related to immune cell regulation .

Transport and Distribution

It has been detected in mouse plasma and tissue homogenates, suggesting it can be distributed in these tissues .

Subcellular Localization

Given its role as a RORγ agonist, it is likely to be found in the nucleus where it can interact with the RORγ transcription factor .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour le Cintirorgon impliquent plusieurs étapesLes méthodes de production industrielle pour le this compound sont brevetées et impliquent des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le Cintirorgon subit divers types de réactions chimiques, notamment :

Réduction : Cette réaction implique l'élimination de l'oxygène ou l'ajout d'hydrogène, généralement à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que les halogènes ou les agents alkylants.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la fonction du RORγ et son rôle dans diverses voies chimiques.

Biologie : Étudié pour ses effets sur la différenciation et la fonction des cellules immunitaires, en particulier dans le contexte de l'activation des lymphocytes T.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement de divers cancers, notamment le cancer du poumon non à petites cellules, le cancer de la tête et du cou et le cancer de l'ovaire.

Industrie : Utilisé dans le développement de nouveaux médicaments immuno-oncologiques et comme composé de référence dans les études pharmacocinétiques et pharmacodynamiques

Mécanisme d'action

Le this compound exerce ses effets en activant sélectivement le facteur de transcription RORγ. Cette activation conduit à la modulation de l'expression des gènes des cellules immunitaires, ce qui se traduit par une augmentation de l'activité des lymphocytes T effecteurs et une diminution de la suppression immunitaire. Les cibles moléculaires du this compound comprennent les gènes impliqués dans la différenciation et la fonction des lymphocytes T, tels que ceux qui codent pour l'interleukine-17 (IL-17) et d'autres cytokines .

Comparaison Avec Des Composés Similaires

Le Cintirorgon est unique parmi les agonistes du RORγ en raison de sa forte sélectivité et de sa puissance. Parmi les composés similaires, citons :

SR2211 : Un autre agoniste du RORγ ayant des effets immunomodulateurs similaires.

AGN194204 : Un agoniste synthétique du RORγ ayant des applications en immunothérapie contre le cancer.

Comparé à ces composés, le this compound a démontré une efficacité supérieure dans les études précliniques et cliniques, ce qui en fait un candidat prometteur pour un développement ultérieur .

Propriétés

IUPAC Name |

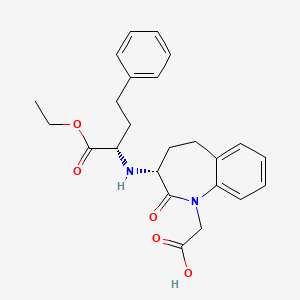

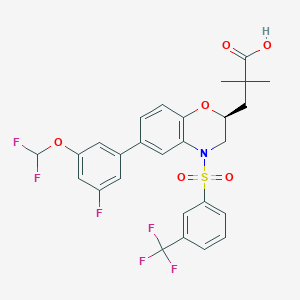

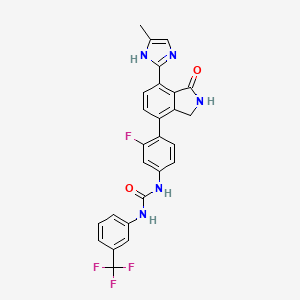

3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23F6NO6S/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30/h3-12,20,25H,13-14H2,1-2H3,(H,35,36)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULSIMHVQYBADX-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@H]1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23F6NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055536-64-4 | |

| Record name | Cintirorgon [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055536644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cintirorgon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPN433P0EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)

![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride](/img/structure/B606626.png)